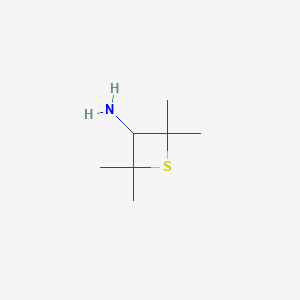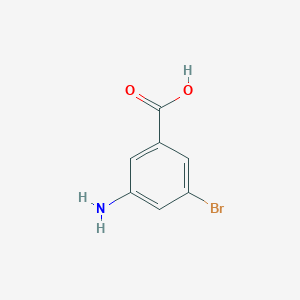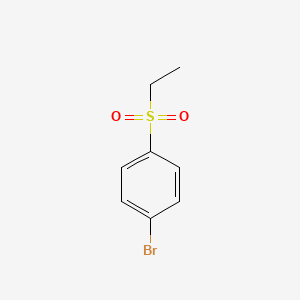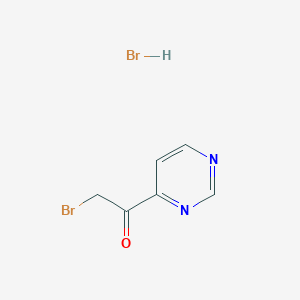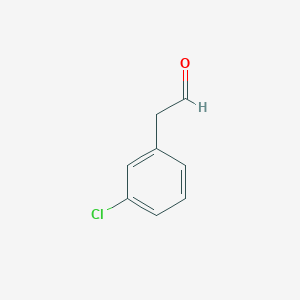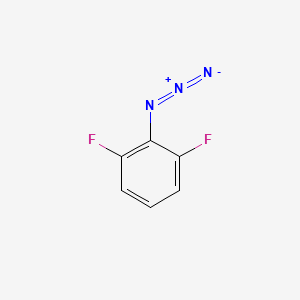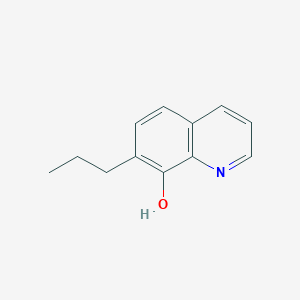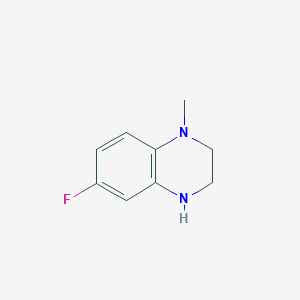![molecular formula C6H4BrN3O B1280738 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 425702-91-6](/img/structure/B1280738.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Descripción general
Descripción
“6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the formula C6H5BRN4 . It’s a derivative of [1,2,4]triazolo[4,3-a]pyridine , a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported in the literature . The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes, respectively .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been studied using crystallography . The crystal structures of BD1 in complex with four selected inhibitors were determined, providing insight into the binding modes of these compounds .Chemical Reactions Analysis
[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to be potent inhibitors of the PD-1/PD-L1 interaction . Compound A22, for example, exhibited potent activity, as assessed by a homogenous time-resolved fluorescence assay, with an IC50 of 92.3 nM .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound synthesized under mild conditions using chlorinated agents like N-Chlorosuccinimide (NCS) for hydrazones. Its characterization involves techniques like NMR, FTIR, MS, and X-ray diffraction, which are essential in understanding its molecular structure and properties. The synthesis and structural characterization of this compound lay the groundwork for exploring its potential applications in various scientific fields (El-Kurdi et al., 2021).
Biological Activities and Applications
Compounds within the triazolopyridine family, including this compound, demonstrate a range of biological activities. This has led to their extensive study for potential applications in bio-medicinal chemistry. The compound has been researched for antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, herbicidal, and antioxidant activities. It's especially noted for its effectiveness against a range of micro-organisms and potential in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).
Herbicidal Activity
Research has also been conducted on derivatives of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one for their herbicidal activities. Some derivatives have shown high herbicidal activity, which could be of significant importance in agricultural sciences. Such studies often employ techniques like DFT calculations to study structure-activity relationships (Liu et al., 2015).
Potential in Anti-Hepatitis C Treatment
Research on the synthesis and structure-activity relationships of N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one derivatives, which include compounds like 6-bromo-7-chloro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, has demonstrated potential in anti-Hepatitis C treatments. Among the synthesized compounds, certain analogues exhibited potent anti-HCV activity in HCV subgenomic replicon cell-based assays (Wang et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
This compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes that depend on c-Met .
Biochemical Pathways
By inhibiting c-Met kinase, this compound affects various biochemical pathways. These include pathways involved in cell growth and survival, which are often dysregulated in cancer . The downstream effects of this disruption can lead to decreased tumor growth and proliferation .
Result of Action
The inhibition of c-Met kinase by this compound can lead to significant molecular and cellular effects. For instance, it has been shown to exhibit excellent anti-tumor activity against various cancer cell lines . Specifically, it demonstrated potent inhibitory effects against A549, MCF-7, and HeLa cancer cell lines .
Análisis Bioquímico
Biochemical Properties
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of CDKs by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes by specific transporters and may accumulate in certain tissues, such as the liver and kidneys . The interaction of this compound with binding proteins can also influence its localization and distribution within the body.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression.
Propiedades
IUPAC Name |
6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFUYHFHBBPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476373 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425702-91-6 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

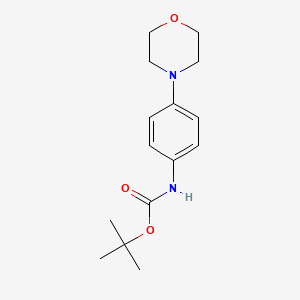
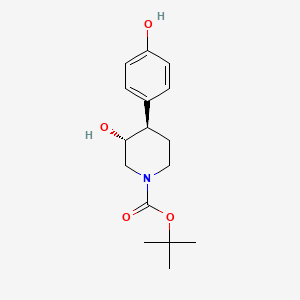

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
